N-(3-CHLORO-4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(3-Chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes a 4-methylbenzenesulfonyl group at position 3 and a 3-chloro-4-methoxyphenyl substituent at the amino position (position 5). The chloro and methoxy groups on the phenyl ring introduce steric and electronic modifications, while the methylbenzenesulfonyl moiety enhances hydrophobic interactions. This compound’s structural complexity suggests applications in medicinal chemistry or agrochemical research, though specific biological targets require further investigation .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3S/c1-14-7-10-16(11-8-14)33(30,31)23-22-26-21(25-15-9-12-20(32-2)18(24)13-15)17-5-3-4-6-19(17)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPDTKXIYDOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound with potential therapeutic applications. Its structure integrates a quinazoline core, known for various biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinazoline backbone.
- A triazole ring.
- Substituents including 3-chloro-4-methoxyphenyl and 4-methylbenzenesulfonyl groups.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄O₂S |
| Molecular Weight | 348.81 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to the target compound have shown IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The derivative A3 demonstrated an IC50 of 10 μM for PC3 cells, highlighting the potential of quinazoline derivatives in cancer therapy .
Antimicrobial Activity
Quinazolines have also been studied for their antibacterial and antifungal properties:
- Antibacterial Effects : The compound's structural analogs have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, certain quinazoline derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit specific enzymes involved in cell proliferation and survival:
- Enzyme Inhibition : Quinazolines can act as kinase inhibitors, disrupting signaling pathways essential for tumor growth. This mechanism is crucial in the development of targeted cancer therapies .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study evaluated a series of quinazoline derivatives against various cancer cell lines. The most potent compounds exhibited significant growth inhibition in vitro, leading to further investigation into their mechanisms .
- Antibacterial Evaluation : Another study assessed the antimicrobial properties of related compounds using the agar disc-diffusion method. Results indicated substantial antibacterial activity against multiple strains .
Comparison with Similar Compounds
7-Chloro-N-(4-Isopropylphenyl)-3-(Phenylsulfonyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine
- Substituents: Position 7: Chloro group. Position 3: Phenylsulfonyl (vs. 4-methylbenzenesulfonyl in the target compound). Position 5: 4-Isopropylphenyl amino group (vs. 3-chloro-4-methoxyphenyl).
- Impact: The phenylsulfonyl group in this analogue lacks the methyl group, reducing hydrophobicity compared to the target compound.
3-(4-Chlorophenylsulfonyl)-N-(4-Methoxyphenyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine
- Substituents: Position 3: 4-Chlorophenylsulfonyl (vs. 4-methylbenzenesulfonyl). Position 5: 4-Methoxyphenyl amino group (vs. 3-chloro-4-methoxyphenyl).
- The absence of a chloro substituent on the amino phenyl ring may reduce steric and electronic modulation compared to the target compound .
Physicochemical Properties
Hydrophobicity (Log P)
- Target Compound : The 4-methylbenzenesulfonyl group contributes to higher log P (predicted) compared to analogues with unsubstituted phenylsulfonyl groups (e.g., ’s compound).
- ’s Compound : The 4-chlorophenylsulfonyl group may result in a log P similar to the target compound, as both substituents (methyl and chloro) enhance hydrophobicity.
Solubility
- The target compound’s methyl and chloro groups likely reduce aqueous solubility compared to analogues with less hydrophobic substituents (e.g., ’s phenylsulfonyl group). This trend aligns with studies showing that sulfonyl groups with alkyl chains decrease solubility .
Spectroscopic and Reactivity Profiles
NMR Analysis
- Key Findings :
- In triazoloquinazoline derivatives, substituents at positions 29–36 and 39–44 (regions A and B) cause distinct chemical shift variations in NMR spectra. For example, the target compound’s 3-chloro-4-methoxyphenyl group would induce shifts in these regions, differentiating it from analogues like ’s compound .
Reactivity in Lumping Strategies
- Lumping Strategy : Compounds with similar core structures (e.g., triazoloquinazoline) but differing substituents may be grouped for modeling reaction pathways. However, substituent variations (e.g., sulfonyl groups) can lead to divergent reaction rates or degradation pathways, as seen in lumping studies (Tables 3–4 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
